2-[(2-Bromophenyl)amino]acetamide
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Overview
Description
2-[(2-Bromophenyl)amino]acetamide is an organic compound with the molecular formula C8H9BrN2O It is a derivative of acetamide where the hydrogen atom of the amino group is replaced by a 2-bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Bromophenyl)amino]acetamide typically involves the reaction of 2-bromoaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Bromophenyl)amino]acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed to produce the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amine derivatives.
Scientific Research Applications
2-[(2-Bromophenyl)amino]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(2-Bromophenyl)amino]acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-N-acetylaniline
- 2’-Bromoacetanilide
- o-Bromoacetanilide
Uniqueness
2-[(2-Bromophenyl)amino]acetamide is unique due to its specific substitution pattern and the presence of both bromine and acetamide functional groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various research applications .
Properties
Molecular Formula |
C8H9BrN2O |
---|---|
Molecular Weight |
229.07 g/mol |
IUPAC Name |
2-(2-bromoanilino)acetamide |
InChI |
InChI=1S/C8H9BrN2O/c9-6-3-1-2-4-7(6)11-5-8(10)12/h1-4,11H,5H2,(H2,10,12) |
InChI Key |
LZZUTJJNNOZHOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NCC(=O)N)Br |
Origin of Product |
United States |
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